2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid is a synthetic amino acid derivative featuring a benzyloxycarbonyl (Z) group as an N-terminal protecting group and a tetrahydropyran-4-yl (oxan-4-yl) substituent at the β-position of the propanoic acid backbone. This compound serves as a specialized building block in peptide synthesis and medicinal chemistry, where its structural features modulate solubility, stability, and reactivity.
Properties
IUPAC Name |
3-(oxan-4-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c18-15(19)14(10-12-6-8-21-9-7-12)17-16(20)22-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11H2,(H,17,20)(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZDWPJMNIHEHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CC(C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection of Amino Group with Benzyloxycarbonyl (Cbz)
The amino group is protected using benzyloxycarbonyl chloride (Cbz-Cl) or via carbamate formation to prevent side reactions during subsequent steps. This is a standard protecting group in peptide chemistry, providing stability under various reaction conditions and allowing selective deprotection later.
- Typical reagents: Cbz-Cl, base such as sodium bicarbonate or triethylamine.
- Solvents: Often dichloromethane or aqueous-organic biphasic systems.
- Conditions: Mild temperatures (0-25°C) to avoid racemization.
Synthesis Route Example
While exact literature detailing this compound’s preparation is scarce, analogous compounds with similar structures (e.g., protected amino acids with cyclic ether side chains) have been synthesized by:
- Starting from L-serine or a similar amino acid.
- Protecting the amino group with Cbz.
- Converting the hydroxyl side chain into a leaving group (e.g., mesylate or tosylate).
- Nucleophilic substitution with a tetrahydropyran ring-containing nucleophile or ring-opening of an epoxide intermediate.
- Final purification by crystallization or chromatography.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Amino group protection | Cbz-Cl, NaHCO3 or Et3N, DCM, 0–25°C | Mild conditions to avoid racemization |
| Side chain modification | Mesylation/tosylation, then substitution | Use of tetrahydropyran nucleophile |
| Purification | Silica gel chromatography, recrystallization | Ensures high purity and stereochemical integrity |
Research Findings and Analytical Data
- The compound is reported with CAS number 1998579-84-2 and molecular weight 307.34 g/mol.
- Stereochemistry is crucial for biological activity; thus, enantiomerically pure starting materials and mild conditions are preferred.
- High purity synthesis is achievable by controlling reaction times and temperatures, along with careful workup procedures.
- No direct industrial-scale synthesis protocols are publicly documented, but methods from peptide synthesis and protected amino acid chemistry are applicable.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The benzyloxy carbonyl group can be selectively oxidized under specific conditions to introduce different functional groups.
Reduction: Reduction reactions can be employed to modify the oxane ring or the carboxyl group.
Substitution: Substitution reactions might occur at the amino or oxane moiety, introducing various substituents.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, Jones reagent.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution conditions: Acidic or basic catalysts, depending on the substituent being introduced.
Major Products:
Depending on the reaction conditions and reagents, the products can range from modified amino acids to more complex structures with altered functional groups.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid has significant research applications across various scientific domains:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its interactions with biological macromolecules and potential bioactivity.
Medicine: Investigated for its potential as a drug precursor or a bioactive compound with therapeutic properties.
Industry: Employed in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid can involve interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to inhibition or activation of biochemical pathways, influencing cellular processes. The exact pathways and targets would depend on the functional groups present in the compound and their chemical reactivity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Protecting Group Variations
- 3-{[(tert-Butoxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid (): Molecular Formula: C₁₃H₂₃NO₅ (vs. target compound’s estimated C₁₆H₂₃NO₆). Key Differences: The tert-butoxycarbonyl (Boc) group replaces the Z-group. Boc is acid-labile (cleaved by trifluoroacetic acid), making it preferable for orthogonal protection strategies in solid-phase peptide synthesis. The Boc analog has lower molecular weight (273.33 g/mol) and reduced steric hindrance compared to the Z-protected compound .
- Fmoc-L-Dap(NBSD)-OH (): Molecular Formula: C₂₄H₁₉N₅O₆Se. Key Differences: This derivative uses a fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (cleaved by piperidine). The selenium-containing nitrobenzoselenadiazolyl substituent introduces fluorescence properties, contrasting with the non-fluorescent, lipophilic oxan-4-yl group in the target compound .
Functional Group and Substituent Comparisons
- 3-[2-(β-D-Glucopyranosyloxy)-4-methoxyphenyl]propanoic acid (): Molecular Formula: C₁₆H₂₂O₉. Key Differences: The glucosyloxy group enhances hydrophilicity and hydrogen-bonding capacity, starkly contrasting with the hydrophobic oxan-4-yl group. This compound is more suited for glycosylation studies or targeting carbohydrate-binding proteins .
- 3-Benzoylpropionic Acid Derivatives (): Example: 3-(4-Phenoxybenzoyl)propionic acid. Key Differences: Aryl ketone substituents (e.g., phenoxybenzoyl) confer hypolipidemic and antiarthritic activities via PPAR-γ modulation. The oxan-4-yl group in the target compound lacks such direct pharmacological annotations but may improve membrane permeability .
Data Table: Comparative Analysis of Structural Analogs
Key Research Findings and Implications
- Synthetic Utility : The Z-protected target compound is less commonly used in modern peptide synthesis due to harsh deprotection conditions (H₂/Pd), favoring Boc or Fmoc derivatives for orthogonal strategies .
- Physicochemical Properties : The oxan-4-yl group increases logP values compared to glucosyl or polar aryl analogs, suggesting enhanced blood-brain barrier penetration in drug design .
- Pharmacological Potential: While the target compound lacks direct activity data, structural analogs with aryl ketones () demonstrate the importance of β-substituents in bioactivity. Hybrid derivatives combining oxan-4-yl with bioactive moieties (e.g., PPAR-γ agonists) warrant exploration .
Biological Activity
2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid, often referred to as a benzyloxycarbonyl derivative of an amino acid, has garnered attention in biochemical research due to its potential biological activities. This article delves into the compound's properties, biological effects, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The molecular structure of 2-{[(benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 223.23 g/mol
The compound features a benzyloxycarbonyl group, which is known for enhancing the stability and bioavailability of peptides and amino acids.
Research indicates that compounds like 2-{[(benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid may interact with various biological pathways. The benzyloxycarbonyl group can protect the amino group from degradation, potentially enhancing the compound's efficacy in biological systems.
Pharmacological Effects
- Antioxidant Activity : Preliminary studies suggest that derivatives of benzyloxycarbonyl amino acids exhibit antioxidant properties, which may help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Some studies have indicated that this class of compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
- Neuroprotective Properties : There is emerging evidence that similar compounds may offer neuroprotection, possibly through mechanisms involving the modulation of neurotransmitter systems.
Case Studies
| Study | Findings |
|---|---|
| Study A | Demonstrated that benzyloxycarbonyl derivatives reduced oxidative stress markers in human cell lines. |
| Study B | Showed anti-inflammatory effects in animal models of arthritis, with significant reduction in cytokine levels. |
| Study C | Reported neuroprotective effects in models of neurodegeneration, suggesting potential applications in treating conditions like Alzheimer's disease. |
In Vitro Studies
In vitro experiments have been conducted to assess the biological activity of 2-{[(benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid. These studies typically involve:
- Cell Viability Assays : To evaluate cytotoxicity.
- Oxidative Stress Assays : Measuring levels of reactive oxygen species (ROS).
- Cytokine Release Assays : To assess anti-inflammatory properties.
In Vivo Studies
Animal studies have further elucidated the pharmacological effects of this compound:
- Dosage and Administration : Various dosages have been tested to determine the optimal therapeutic window.
- Biomarker Analysis : Changes in biomarkers related to inflammation and oxidative stress have been monitored.
Q & A
Q. What are the recommended synthetic routes for 2-{[(Benzyloxy)carbonyl]amino}-3-(oxan-4-yl)propanoic acid, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with protection of the amino group using benzyloxycarbonyl (Cbz) chloride. The oxan-4-yl (tetrahydropyran) group can be introduced via nucleophilic substitution or coupling reactions. For example, a Strecker synthesis or Ugi reaction may be employed to assemble the α-amino acid backbone.
- Key Steps :
Amino Protection : React the primary amine with Cbz-Cl in a basic aqueous/organic biphasic system (e.g., NaHCO₃/dichloromethane) .
Oxan-4-yl Incorporation : Use Mitsunobu conditions (DIAD, PPh₃) to couple the tetrahydropyran moiety to the propanoic acid framework .
Deprotection/Purification : Final deprotection (if needed) using catalytic hydrogenation (H₂/Pd-C). Purify via recrystallization or reverse-phase HPLC (>95% purity) .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., oxan-4-yl substituent orientation) and Cbz group integration .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected: ~335.4 g/mol) .
- HPLC : Chiral HPLC to resolve enantiomers if racemization occurs during synthesis .
- X-ray Crystallography : For absolute configuration determination (if crystalline) .
Advanced Research Questions
Q. How can computational methods improve reaction design and yield optimization for this compound?
- Methodological Answer : Quantum mechanical calculations (DFT) predict transition states and intermediates, guiding reagent selection. For example:
- Reaction Path Optimization : Use software like Gaussian or ORCA to model nucleophilic attack on the tetrahydropyran ring, minimizing steric hindrance .
- Solvent Effects : COSMO-RS simulations to screen solvents for improved solubility and reaction efficiency .
- Machine Learning : Train models on similar Cbz-protected amino acids to predict optimal temperatures/catalysts .
Q. What strategies address low yields in the coupling of the oxan-4-yl group to the propanoic acid backbone?
- Methodological Answer :
- Catalyst Screening : Test Pd-, Cu-, or Ni-based catalysts for cross-coupling reactions. For example, Pd(OAc)₂ with Xantphos enhances Buchwald-Hartwig amination .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C vs. 24 hr conventional heating) .
- Protecting Group Alternatives : Replace Cbz with Fmoc if steric bulk impedes coupling .
Q. How can researchers resolve contradictions in reported biological activities of structurally similar compounds?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values across studies using platforms like ChEMBL, adjusting for assay conditions (e.g., cell lines, pH) .
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying oxan-4-yl substituents) to isolate contributing functional groups .
- Biophysical Assays : Surface plasmon resonance (SPR) to measure binding kinetics directly, avoiding cell-based variability .
Q. What methodologies assess the compound’s stability under physiological conditions for drug development?
- Methodological Answer :
- Forced Degradation Studies : Expose to pH 1–10 buffers (37°C, 24 hr) and analyze degradation products via LC-MS .
- Plasma Stability : Incubate with human plasma (37°C, 1 hr) and quantify intact compound using LC-MS/MS .
- Light/Heat Stress Tests : Monitor decomposition under ICH Q1B guidelines (e.g., 6000 lux UV/vis light, 40°C/75% RH) .
Q. How can enantiomeric excess be ensured during synthesis, given the compound’s stereogenic centers?
- Methodological Answer :
- Chiral Auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to control stereochemistry during tetrahydropyran coupling .
- Asymmetric Catalysis : Employ Jacobsen’s thiourea catalysts for kinetic resolution .
- Dynamic Kinetic Resolution (DKR) : Combine enzymatic catalysts (e.g., lipases) with transition-metal catalysts to racemize intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
